molecular formula C15H21NO5 B558123 Boc-Ser(Bzl)-OH CAS No. 23680-31-1

Boc-Ser(Bzl)-OH

Cat. No.: B558123
CAS No.: 23680-31-1
M. Wt: 295.33 g/mol
InChI Key: DMBKPDOAQVGTST-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ser(Bzl)-OH: , also known as tert-butyloxycarbonyl-O-benzyl-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine. The tert-butyloxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) group protects the hydroxyl group of serine. This dual protection allows for selective deprotection and further functionalization in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. This reaction forms the Boc-protected serine. Subsequently, the hydroxyl group is protected by benzylation using benzyl bromide (BzlBr) in the presence of a base like sodium hydride (NaH). The overall reaction conditions are mild and typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-Ser(Bzl)-OH undergoes deprotection reactions to remove the Boc and Bzl groups. The Boc group is typically removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. The Bzl group is removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution Reactions: The hydroxyl group of this compound can undergo substitution reactions with various electrophiles to introduce different functional groups.

    Coupling Reactions: this compound is commonly used in peptide coupling reactions with other amino acids or peptide fragments to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Benzyl bromide (BzlBr), sodium hydride (NaH).

    Coupling: Carbodiimides (e.g., DCC, EDC), bases (e.g., DIPEA).

Major Products:

    Deprotection: Serine or serine derivatives.

    Substitution: Benzylated serine derivatives.

    Coupling: Peptides or peptide fragments.

Scientific Research Applications

Chemistry: Boc-Ser(Bzl)-OH is widely used in peptide synthesis as a protected form of serine. It allows for selective deprotection and functionalization, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the role of serine residues in proteins and enzymes. It is also used in the synthesis of peptide-based inhibitors and probes for studying enzyme activity.

Medicine: this compound is used in the development of peptide-based therapeutics. It is employed in the synthesis of peptide drugs and prodrugs, which can be selectively activated in the body.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Boc-Ser(Bzl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Bzl group protects the hydroxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The Boc group is typically removed by acid-catalyzed cleavage, while the Bzl group is removed by hydrogenolysis. The selective deprotection allows for the stepwise assembly of peptides with high precision.

Comparison with Similar Compounds

    Boc-Ser-OH: This compound is similar to Boc-Ser(Bzl)-OH but lacks the benzyl protection on the hydroxyl group. It is used in peptide synthesis where hydroxyl protection is not required.

    Fmoc-Ser(Bzl)-OH: This compound uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection instead of the Boc group. It is used in Fmoc-based peptide synthesis.

    Cbz-Ser(Bzl)-OH: This compound uses the carbobenzoxy (Cbz) group for amino protection. It is used in Cbz-based peptide synthesis.

Uniqueness of this compound: this compound is unique due to its dual protection strategy, which allows for selective deprotection of both the amino and hydroxyl groups. This makes it highly versatile in peptide synthesis, enabling the synthesis of complex peptides with multiple functional groups.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBKPDOAQVGTST-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885240
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23680-31-1
Record name N-tert-Butoxycarbonyl-O-benzylserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23680-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-t-Butoxycarbonyl-O-benzyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023680311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Ser(Bzl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-Ser(Bzl)-OH
Reactant of Route 3
Reactant of Route 3
Boc-Ser(Bzl)-OH
Reactant of Route 4
Reactant of Route 4
Boc-Ser(Bzl)-OH
Reactant of Route 5
Reactant of Route 5
Boc-Ser(Bzl)-OH
Reactant of Route 6
Reactant of Route 6
Boc-Ser(Bzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.